molecular formula C14H19N3O9 B1249959 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-alpha-D-mannopyranose CAS No. 68733-20-0

1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-alpha-D-mannopyranose

Cat. No. B1249959
CAS RN: 68733-20-0
M. Wt: 373.32 g/mol
InChI Key: QKGHBQJLEHAMKJ-ITGHMWBKSA-N
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Description

Synthesis Analysis

The synthesis of 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-alpha-D-mannopyranose has been improved through the optimization of work-up conditions in a triflate displacement reaction, significantly enhancing the yield. This precursor is now accessible in three efficient steps from D-glucose, demonstrating the advancements in synthetic methodologies for such complex molecules (Teodorović, Slättegård, & Oscarson, 2005).

Molecular Structure Analysis

The molecular structure of related glycosyl compounds, such as methyl 4-6-dideoxy-4-(3-deoxy-L-glycero-tetronamido)-2-O-methyl-alpha-D-mannopyranoside, provides insights into the spatial arrangement and conformational preferences of these molecules, which are critical for their reactivity and interaction with other biomolecules. Studies involving crystal structure analysis shed light on the packing and stereochemistry of these compounds, aiding in the understanding of their chemical behavior and application in further synthetic transformations (Lei et al., 1995).

Scientific Research Applications

  • Antitumor Activities : Synthesized compounds using 1,3,4,6-tetra-O-acetyl-2-azido-2-deoxy-β-D-mannopyranose demonstrated growth inhibition of HeLa cells and hepatoma Bel-7402 cells in vitro, indicating potential antitumor applications (Zhang, Chen, Min, & Zhang, 2003).

  • Synthesis Efficiency : Improved work-up conditions of a triflate displacement reaction enhanced the yield of 1,3,4,6-tetra-O-acetyl-2-azido-2-deoxy-alpha-d-mannopyranose, a versatile synthetic intermediate, making it more accessible for research and application (Teodorović, Slättegård, & Oscarson, 2005).

  • Precursor for 2-deoxy-2-[18F]fluoro-D-glucose (FDG) : 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-beta-D-mannopyranose, a precursor of FDG, was synthesized for use in molecular imaging and biology. This showcases its role in the development of imaging agents (Toyokuni et al., 2004).

  • Antineoplastic Properties : Various derivatives of 1,3,4,6-tetra-O-acetyl-2-amino-2-deoxy-alpha-D-mannopyranose were evaluated for their antineoplastic properties, indicating its potential in cancer treatment research (Angelino et al., 1995).

  • Inhibitors of Sialic Acid Biosynthesis : The compound has been used in the synthesis of N-acetyl-D-mannosamine analogs, which showed potential as inhibitors of sialic acid biosynthesis, a critical pathway in cellular processes (Hadfield, Mella, & Sartorelli, 1983).

  • Synthesis of Oligosaccharides : The compound serves as a precursor in the practical preparation of 2-azido-2-deoxy-beta-D-mannopyranosyl carbonates, facilitating the synthesis of oligosaccharides, which are significant in various biological studies (Zhang et al., 2007).

Mechanism of Action

Target of Action

1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-alpha-D-mannopyranose is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is an analog of N-acetylmannosamine (ManNAc) and a building block . It has been used as a precursor in the synthesis of differently substituted trimers of the group A N. meningitidis capsular polysaccharide repeating unit for use in immunological experiments .

Mode of Action

This compound contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . The 2-azido group both acts as a latent amine, latterly re-accessible by several reductive chemistries , and plays an important role in α-selective glycosylations .

Biochemical Pathways

Once inside the cell, cellular esterases cleave the acetyl groups, and 2-azido-2-deoxy-glucose (2AzGlc) acts as a substrate for biosynthetic enzymes to be incorporated into β-O-GlcNAcylated proteins . It has been already employed as a highly valuable intermediate towards synthesis of heparin-like GAGs , and is also a core intermediate relevant to the wider synthesis of other GlcN-containing targets .

Pharmacokinetics

It’s known that the compound can be used as a precursor in the synthesis of various biochemicals , suggesting that it may have suitable pharmacokinetic properties for these applications.

Result of Action

The incorporation of this compound into β-O-GlcNAcylated proteins can potentially alter the function of these proteins . It has also been used in the synthesis of fluorescent probes for lysosomal labeling , indicating its potential use in cellular imaging applications.

Biochemical Analysis

Biochemical Properties

1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-alpha-D-mannopyranose is known for its role in biochemical reactions, particularly in the synthesis of glycosylated molecules. It interacts with various enzymes and proteins, including glycosyltransferases, which facilitate the transfer of sugar moieties to target molecules. The azido group in this compound allows it to undergo copper-catalyzed azide-alkyne cycloaddition reactions, making it a versatile reagent in the synthesis of complex carbohydrates and glycoconjugates .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been used in the synthesis of fluorescent probes for lysosomal labeling, which helps in studying lysosomal function and dynamics . Additionally, its incorporation into glycosylated molecules can affect cell surface interactions and signaling, impacting processes such as cell adhesion and communication.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules through the azido group. This group can form covalent bonds with alkyne-containing molecules via click chemistry, enabling the labeling and tracking of biomolecules in complex biological systems. The compound can also inhibit or activate enzymes by modifying their glycosylation patterns, thereby influencing their activity and stability .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under standard laboratory conditions, but its azido group can be sensitive to light and heat, leading to potential degradation. Long-term studies have shown that it can maintain its activity in vitro and in vivo, although its effects on cellular function may diminish over extended periods .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, it can effectively participate in biochemical reactions without causing significant toxicity. At higher doses, it may exhibit toxic effects, including cellular stress and apoptosis. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific concentrations .

Metabolic Pathways

This compound is involved in metabolic pathways related to glycosylation. It interacts with enzymes such as glycosyltransferases and glycosidases, influencing the synthesis and degradation of glycosylated molecules. The compound can affect metabolic flux by altering the availability of glycosyl donors and acceptors, thereby impacting overall metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, where it can participate in biochemical reactions. The compound’s distribution can also be influenced by its chemical properties, such as solubility and stability .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles, such as the lysosomes, where it exerts its activity. The compound’s localization can affect its function, as it may interact with different biomolecules depending on its subcellular environment .

properties

IUPAC Name

[(2R,3S,4R,5S,6R)-3,4,6-triacetyloxy-5-azidooxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O9/c1-6(18)22-5-10-12(23-7(2)19)13(24-8(3)20)11(16-17-15)14(26-10)25-9(4)21/h10-14H,5H2,1-4H3/t10-,11+,12-,13-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKGHBQJLEHAMKJ-ITGHMWBKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)N=[N+]=[N-])OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OC(=O)C)N=[N+]=[N-])OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60461456
Record name 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-alpha-D-mannopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60461456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

68733-20-0
Record name 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-alpha-D-mannopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60461456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 1,3,4,6-tetra-O-acetyl-2-azido-2-deoxy-alpha-D-mannopyranose in synthetic chemistry?

A1: This compound serves as a crucial building block in carbohydrate chemistry, particularly for synthesizing complex molecules like glycosides. Its significance stems from the presence of the azido group at the C-2 position, which can be easily transformed into various other functional groups, including amines. [] This versatility makes it a valuable precursor for diverse applications in pharmaceutical and materials science.

Q2: How is this compound synthesized efficiently?

A2: Research has demonstrated an improved synthesis route for this compound, achieving significantly higher yields. [, ] This optimized approach involves a three-step process starting from D-glucose and incorporates anhydrous work-up conditions during a critical triflate displacement reaction. This advancement contributes to the accessibility of this important intermediate for research and development purposes.

Q3: Can you provide an example of this compound's application in synthesizing biologically relevant molecules?

A3: this compound plays a key role in synthesizing 5′-O-(2-azido-2-deoxy-α-D-glycosyl)nucleosides, a class of compounds exhibiting antitumor activities. [] It acts as a glycosyl donor in reactions with protected nucleosides, ultimately leading to the desired glycosylated products. Notably, the synthesis specifically yields α-D-mannopyranosyl nucleosides, highlighting the stereoselectivity of this reaction.

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